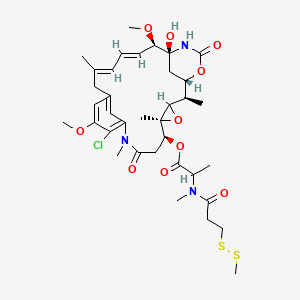

DM1-SMe

Descripción

Propiedades

Fórmula molecular |

C36H50ClN3O10S2 |

|---|---|

Peso molecular |

784.4 g/mol |

Nombre IUPAC |

[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |

InChI |

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22?,26+,27-,28+,32?,35+,36+/m1/s1 |

Clave InChI |

ZLUUPZXOPGORNG-GDDHUJLSSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |

SMILES canónico |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |

Origen del producto |

United States |

Foundational & Exploratory

The Unseen Architect of Cellular Demise: An In-depth Technical Guide to the Mechanism of Action of DM1-SMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a derivative of the potent microtubule inhibitor maytansine, stands as a pivotal cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs). Its efficacy lies in its targeted disruption of fundamental cellular machinery, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its characterization.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by potently inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2][3][] Microtubules are dynamic structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, this compound effectively halts the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5]

The primary mechanism involves the binding of this compound to the vinca alkaloid binding site on β-tubulin. This interaction prevents the assembly of tubulin dimers into microtubules. Furthermore, this compound has been shown to suppress microtubule dynamic instability, which is the process of alternating growth and shortening of microtubules, by binding to the microtubule ends. This suppression of dynamics is a key contributor to its potent anti-mitotic activity.

Signaling Pathway of this compound Action

The following diagram illustrates the molecular cascade initiated by this compound, from its entry into the cell (typically as part of an ADC) to the induction of apoptosis.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key binding affinities and cytotoxic concentrations.

Table 1: Tubulin and Microtubule Binding Affinity of S-methyl-DM1

| Parameter | Value | Reference |

| Kd for Tubulin Binding | 0.93 ± 0.2 µM | |

| Kd for High-Affinity Microtubule Binding | 0.1 ± 0.05 µM | |

| Number of High-Affinity Binding Sites per Microtubule | ~37 | |

| Kd for Low-Affinity Microtubule Binding | 2.2 ± 0.2 µM |

Table 2: In Vitro Cytotoxicity and Mitotic Arrest

| Parameter | Cell Line | Value | Reference |

| IC50 for Cell Proliferation | MCF7 | 330 pM | |

| IC50 for Mitotic Arrest | MCF7 | 340 pM | |

| IC50 for Microtubule Assembly Inhibition | - | 4 µM | |

| IC50 Range in Human Tumor Cell Lines | Various | 0.003 - 0.01 nM | |

| IC50 in Malignant B16F10 melanoma cells | B16F10 | 0.092 µg/mL |

Experimental Protocols

The characterization of the mechanism of action of this compound relies on a suite of well-established in vitro and cell-based assays.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro assembly of purified tubulin into microtubules.

Methodology:

-

Reagents and Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

GTP solution

-

Polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)

-

This compound stock solution

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin (e.g., 40 µM) in polymerization buffer supplemented with GTP (e.g., 1 mM).

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Transfer the reaction mixtures to a 96-well plate.

-

Incubate the plate at 37°C in a spectrophotometer.

-

Monitor the change in absorbance at 350 nm over time (e.g., every 30 seconds for 90 minutes). An increase in absorbance indicates microtubule polymerization.

-

The half-maximal inhibitory concentration (IC50) can be determined by plotting the rate of polymerization against the concentration of this compound.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Methodology:

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

Cell culture medium and supplements

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% cold ethanol)

-

Staining buffer (e.g., PBS with RNase A and Propidium Iodide)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in the staining buffer containing RNase A (to degrade RNA) and Propidium Iodide (a fluorescent DNA intercalating agent).

-

Incubate in the dark to allow for staining.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of Propidium Iodide is proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

-

Experimental Workflow for Characterizing this compound Mechanism of Action

The following diagram outlines a typical experimental workflow for a comprehensive evaluation of the mechanism of action of this compound, from initial cytotoxicity screening to in-depth mechanistic studies.

References

DM1-SMe as a Cytotoxic Payload for Antibody-Drug Conjugates: A Technical Guide

This in-depth technical guide provides a comprehensive overview of DM1-SMe, a potent maytansinoid derivative, and its application as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, chemical properties, and conjugation strategies for this compound, supported by quantitative data, experimental protocols, and visualizations.

Introduction to this compound and its Role in ADCs

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[][2][3] This "magic bullet" approach is achieved by linking a monoclonal antibody (mAb), which targets a tumor-specific antigen, to a cytotoxic payload via a chemical linker.[3][4]

Maytansinoids, including DM1 and its derivatives, are highly potent microtubule-targeting agents that have proven to be effective payloads for ADCs. Originally isolated from the plant Maytenus ovatus, the parent compound maytansine exhibited significant antitumor activity but also unacceptable systemic toxicity in clinical trials. The development of maytansinoid derivatives like DM1, which can be chemically linked to antibodies, has enabled the harnessing of their potent cytotoxicity in a targeted manner, thereby widening their therapeutic window.

This compound is a derivative of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine) where the reactive sulfhydryl group is capped with a methyldithio (-SMe) group. This modification renders the molecule stable and ready for conjugation to an antibody, making it a key intermediate in the manufacturing of maytansinoid-based ADCs.

Physicochemical Properties and Structure

This compound is a complex macrocyclic lactam. The methyldithio group serves as a protecting group for the thiol, which is the reactive handle for conjugation. This group is readily displaced during the conjugation process to form a stable bond with the linker attached to the antibody.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine |

| Synonyms | This compound, DM1-SSMe |

| Molecular Formula | C36H50ClN3O10S2 |

| Molecular Weight | 784.38 g/mol |

| CAS Number | 138148-68-2 |

| Appearance | Waxy white solid |

| Solubility | Soluble in DMSO |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored dry and protected from light. |

Mechanism of Action: Microtubule Disruption

The cytotoxic activity of this compound, once released from the ADC, is attributed to its function as a potent anti-mitotic agent. It acts by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division.

The mechanism proceeds as follows:

-

Tubulin Binding: The active DM1 metabolite binds to tubulin at the vinca alkaloid binding site.

-

Inhibition of Polymerization: This binding event disrupts the dynamics of microtubule assembly and disassembly. It potently suppresses microtubule polymerization, preventing the formation of the mitotic spindle.

-

Mitotic Arrest: Cells are arrested in the G2/M phase of the cell cycle, unable to proceed through mitosis.

-

Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Maytansinoids like DM1 are significantly more potent than other tubulin-acting agents such as vinca alkaloids, with IC50 values often in the sub-nanomolar range.

Caption: Mechanism of action of the DM1 payload after release from an ADC.

Application in Antibody-Drug Conjugates

The effectiveness of DM1 as a payload is critically dependent on its successful conjugation to a tumor-targeting antibody. This process involves a stable linker that keeps the potent drug attached to the antibody in systemic circulation, preventing premature release and off-target toxicity.

Linker Chemistry

This compound is typically conjugated to antibodies through a stable thioether linker. A common strategy involves the use of heterobifunctional linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

The process generally involves two steps:

-

Antibody Modification: The lysine residues on the antibody are reacted with the NHS-ester end of the SMCC linker.

-

Payload Conjugation: The maleimide group of the antibody-linker intermediate then reacts with the thiol group of a reduced maytansinoid (like DM1, generated from this compound), forming a stable thioether bond.

The resulting ADC, such as Trastuzumab emtansine (T-DM1), contains a non-cleavable linker. Upon internalization into the target cancer cell, the entire ADC is trafficked to the lysosome. Proteolytic degradation of the antibody releases the DM1 payload attached to the linker and the lysine residue (lysine-SMCC-DM1), which is the active cytotoxic metabolite.

Caption: The journey of a DM1-based ADC from circulation to cell killing.

Quantitative Data Summary

The potency and efficacy of DM1 and ADCs utilizing it have been characterized in numerous preclinical studies.

Table 2: Representative In Vitro Cytotoxicity of DM1-based ADCs

| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nmol/L) |

| Karpas 299 | Anaplastic Large Cell Lymphoma | CD30 | Anti-CD30-MCC-DM1 | 0.06 |

| HH | Cutaneous T-Cell Lymphoma | CD30 | Anti-CD30-MCC-DM1 | <0.13 |

| L428 | Hodgkin's Disease | CD30 | Anti-CD30-MCC-DM1 | <0.13 |

| COLO 205 | Colorectal Carcinoma | EpCAM | Anti-EpCAM-SMCC-DM1 | ~1.0 |

| HCT-15 | Colorectal Carcinoma | EpCAM | Anti-EpCAM-SMCC-DM1 | ~10.0 |

Table 3: Preclinical In Vivo Efficacy of a DM1-based ADC

| ADC | Tumor Model | Dosing | Outcome |

| Anti-EpCAM-PEG4Mal-DM1 | HCT-15 Xenograft | 680 µg/kg DM1, single i.v. dose | Complete tumor regressions in all treated mice |

| Anti-CanAg-PEG4Mal-DM1 | COLO 205MDR Xenograft | 300 & 600 µg/kg DM1 | Superior efficacy compared to SMCC-linked conjugate |

| IMGN901 (Anti-CD56-DM1) | PPTP Solid Tumor Xenograft | 15 mg/kg, i.v., 3x/week for 6 weeks | Inhibition of tumor growth |

Table 4: Pharmacokinetic Parameters of a DM1-based ADC (T-DM1)

| Species | Parameter | Value |

| Rat | Terminal Half-life (t1/2) | ~3-5 days |

| Rat | Clearance (CL) | ~13-15 mL/day/kg |

| Human | Half-life (t1/2) at 3.6 mg/kg dose | ~3.5 days |

Table 5: Common Toxicities Associated with DM1-based ADCs in Clinical Studies

| Toxicity Class | Specific Adverse Events (Grade 3/4) |

| Hematologic | Thrombocytopenia |

| Hepatic | Hepatotoxicity (elevated transaminases) |

| Neurologic | Peripheral neuropathy |

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of DM1-based ADCs.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb) via SMCC Linker

Caption: A typical workflow for conjugating DM1 to an antibody using an SMCC linker.

Methodology:

-

Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Linker Addition: Add a molar excess of the SMCC linker (dissolved in a co-solvent like DMSO) to the antibody solution. The ratio will determine the average drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature to allow the NHS-ester of SMCC to react with lysine residues on the antibody.

-

Purification: Remove excess, unreacted linker using a desalting column, exchanging the buffer to one suitable for the next step.

-

Payload Reduction: In a separate reaction, reduce this compound to DM1-SH using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Conjugation: Add the freshly prepared DM1-SH to the purified mAb-SMCC intermediate.

-

Final Incubation: Allow the conjugation reaction to proceed for several hours (e.g., 16 hours) at room temperature to allow the thiol group of DM1 to react with the maleimide group on the linker.

-

Final Purification: Purify the final ADC product to remove unreacted payload and other impurities, typically using size-exclusion or hydrophobic interaction chromatography.

-

Characterization: Characterize the final ADC for DAR, monomer percentage (aggregation), and endotoxin levels.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Dilution: Prepare a serial dilution of the DM1-based ADC, unconjugated antibody, and free DM1 payload in cell culture medium.

-

Treatment: Remove the existing medium from the cells and add the ADC/control dilutions. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 4-6 days) at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Measure cell viability using a suitable assay, such as WST-8 or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.

-

Data Analysis: Plot cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 3: In Vivo Xenograft Tumor Model for Efficacy Assessment

Objective: To evaluate the antitumor activity of the DM1-based ADC in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).

-

Treatment Administration: Administer the treatments, typically via a single or multiple intravenous (i.v.) injections.

-

Monitoring: Monitor tumor volume (using calipers) and body weight 2-3 times per week.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time to assess treatment efficacy. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between groups.

Conclusion

This compound is a highly potent and clinically validated cytotoxic payload for the development of antibody-drug conjugates. Its well-understood mechanism of action—inhibition of microtubule assembly—results in potent cell-killing activity against dividing cancer cells. The ability to conjugate DM1 to monoclonal antibodies via stable linkers allows for targeted delivery, which is essential for mitigating the systemic toxicity associated with the free drug. The success of ADCs like Trastuzumab emtansine (Kadcyla®) underscores the power of maytansinoid payloads in modern oncology. Future advancements in linker technology, such as the use of hydrophilic linkers to overcome multidrug resistance, continue to refine and improve the therapeutic potential of DM1-based ADCs.

References

Maytansinoid DM1-SMe: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the maytansinoid DM1-SMe, a potent microtubule inhibitor utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). This document covers its core mechanism of action, biochemical properties, and application in targeted cancer therapy, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Concepts and Mechanism of Action

Maytansinoid this compound is a synthetic derivative of maytansine, a natural ansa macrolide.[1] It functions as a highly potent inhibitor of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis.[2][] The "SMe" designation indicates a mixed disulfide with thiomethane, which serves to cap the sulfhydryl group of the DM1 molecule.[2][] This modification is crucial for its use in ADCs, allowing for conjugation to the antibody via a linker.

The primary mechanism of action of this compound involves its binding to tubulin, the protein subunit of microtubules. Specifically, it binds at the tips of microtubules, suppressing their dynamic instability. This suppression includes the inhibition of both the growth and shortening phases of microtubules, which are essential for the proper formation and function of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway and programmed cell death.

Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound's interaction with microtubules, leading to apoptosis.

References

DM1-SMe parent compound maytansine

An In-depth Technical Guide to Maytansine: The Parent Compound of DM1-SMe

Introduction

Maytansine is a potent, naturally occurring anti-mitotic agent first isolated in 1972 from the Ethiopian shrub Maytenus ovatus.[1][2] It belongs to the ansamycin class of antibiotics and is characterized by a 19-membered macrocyclic lactam structure.[3][4][5] While it demonstrated extraordinary cytotoxicity against tumor cells at subnanomolar concentrations, its clinical development as a standalone anticancer agent was halted during Phase II trials due to severe dose-limiting systemic toxicity and a lack of tumor specificity.

This initial setback, however, paved the way for its rebirth in targeted cancer therapy. The remarkable potency of maytansine was harnessed through the development of antibody-drug conjugates (ADCs). In this approach, maytansine derivatives, known as maytansinoids, are chemically linked to monoclonal antibodies that specifically target antigens on cancer cells. This strategy concentrates the cytotoxic payload at the tumor site, significantly enhancing the therapeutic window and minimizing off-target effects. The most prominent of these derivatives is DM1 (mertansine), the payload in the FDA-approved ADC, Trastuzumab Emtansine (Kadcyla®), used for HER2-positive breast cancer. This compound is a stable, unconjugated thioether derivative of DM1 often utilized in research to study the mechanism of action due to its stability in aqueous solutions.

This guide provides a comprehensive technical overview of maytansine, covering its mechanism of action, biosynthesis, and the properties of its key derivative, DM1. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Maytansine is an organic heterotetracyclic compound with a complex 19-membered ansa macrolide structure. The core structure features a chlorinated benzene ring. Modifications to the C3 ester side chain have been crucial for developing antibody-conjugatable derivatives like DM1.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₄₆ClN₃O₁₀ | |

| Molecular Weight | 692.2 g/mol | |

| CAS Number | 35846-53-8 | |

| Class | Ansa Macrolide, Maytansinoid | |

| Origin | Maytenus ovatus, Actinosynnema pretiosum |

Mechanism of Action

Maytansine and its derivatives exert their potent cytotoxic effects primarily by disrupting microtubule function, which is critical for cell division, signaling, and structure.

3.1 Inhibition of Microtubule Dynamics

The primary mechanism of action is the inhibition of tubulin polymerization. Maytansine binds to tubulin at or near the vinca-binding site (also identified as the rhizoxin binding site), a location distinct from that of other agents like taxanes. This interaction has several key consequences:

-

Inhibition of Assembly : It prevents the polymerization of tubulin dimers into microtubules.

-

Induction of Disassembly : It actively promotes the disassembly of existing microtubules.

-

Suppression of Dynamic Instability : At very low, sub-nanomolar concentrations, maytansinoids strongly suppress the dynamic instability of microtubules. This involves inhibiting both the growth and shortening rates of the microtubule ends. The S-methyl-DM1 derivative, in particular, acts as a "microtubule end poisoner" by binding with high affinity to the microtubule tips.

This disruption of microtubule function leads to a cascade of cellular events, culminating in cell death.

3.2 Cell Cycle Arrest and Apoptosis

By interfering with the formation of the mitotic spindle, maytansine causes cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates the spindle assembly checkpoint, which can ultimately trigger apoptosis (programmed cell death), effectively eliminating the cancer cells. Maytansinoids are over 100 times more cytotoxic than vinca alkaloids, highlighting their exceptional potency.

Caption: Mechanism of action for maytansinoids.

Biosynthesis

While first found in plants, maytansinoids are now understood to be synthesized by microorganisms, such as the actinomycete Actinosynnema pretiosum. The biosynthetic pathway is complex and involves genes located in dispersed clusters within the microbial genome.

The biosynthesis begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the aminoshikimate pathway. Four Type I polyketide synthase (PKS) genes, designated asmA-D, then assemble the polyketide backbone of the molecule. Following the initial assembly, the structure undergoes a series of post-PKS modifications, including methylations, epoxidation, aromatic chlorination, and the addition of acyl and carbamoyl groups to yield the final maytansinoid product.

Caption: Simplified maytansinoid biosynthesis pathway.

Quantitative Data

The potency of maytansine and its derivatives has been quantified in numerous studies.

Table 1: In Vitro Cytotoxicity of Maytansinoids

| Compound | Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| Maytansine | KB (Human nasopharynx carcinoma) | 8 pM | |

| Maytansine | P-388 (Murine lymphocytic leukemia) | 0.6 pM | |

| Maytansine | L1210 (Murine leukemia) | 2 pM |

| this compound | Various Cancer Cells | Nanomolar Levels | |

Table 2: Microtubule Binding Affinity

| Compound | Target | K_D (Dissociation Constant) | Reference |

|---|---|---|---|

| S-methyl DM1 | Microtubule Ends (High-Affinity Sites) | 0.1 ± 0.05 µmol/L |

| S-methyl DM1 | Free Tubulin (Low-Affinity Sites) | 2.2 ± 0.2 µmol/L | |

Role in Antibody-Drug Conjugates (ADCs)

The limitations of systemic maytansine therapy led to the development of maytansinoid-based ADCs. In this design, the maytansinoid (the "payload") is attached to a monoclonal antibody via a chemical linker. DM1 is a key maytansinoid designed for this purpose, featuring a thiol group that allows for stable conjugation to the linker.

The ADC workflow enhances tumor-specific drug delivery:

-

Binding : The ADC circulates in the bloodstream and its antibody component selectively binds to a target antigen on the surface of a cancer cell.

-

Internalization : The cell internalizes the ADC-antigen complex through endocytosis.

-

Payload Release : Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved and the active DM1 payload is released.

-

Cytotoxic Action : Free DM1 then binds to microtubules, inducing mitotic arrest and apoptosis as previously described.

Caption: General workflow for a DM1-based ADC.

Key Experimental Protocols

7.1 Protocol for the Synthesis of Mertansine (DM1)

This protocol outlines the conversion of a methyldithio-containing maytansinoid to the thiol-containing DM1.

-

Dissolution : Dissolve N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL).

-

Reduction : Stir the solution at room temperature under an argon atmosphere. Add a solution of dithiothreitol (DTT) (6.2 mmol) in 0.05 M potassium phosphate buffer (140 mL, pH 7.5) containing 2 mM EDTA.

-

Monitoring : Monitor the reaction progress by HPLC until completion (approximately 3 hours).

-

Quenching & Extraction : Add 0.2 M potassium phosphate buffer (250 mL, pH 6.0) with 2 mM EDTA. Extract the mixture with ethyl acetate (3 x 600 mL).

-

Washing & Drying : Combine the organic layers, wash with brine (100 mL), and dry over sodium sulfate.

-

Purification : Evaporate the solvent to yield the crude thiol-containing maytansinoid (DM1). Purify the crude residue by preparative HPLC using a cyano column.

7.2 Protocol for Determination of Mertansine in Rat Plasma via LC-MS/MS

This method describes the quantification of mertansine from a plasma matrix.

-

Sample Preparation : Take a 50 µL rat plasma sample.

-

Reduction : Add 25 µL of 20 mM tris-(2-carboxyethyl)-phosphine (TCEP) to reduce any disulfide bonds.

-

Alkylation : Add 50 µL of 50 mM N-ethylmaleimide (NEM) and vortex for 3 minutes. This step alkylates the free thiol group in mertansine to create a stable derivative for analysis.

-

Analysis : Analyze the resulting mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the mertansine-NEM adduct.

7.3 Protocol for Cellular Uptake and Metabolism of Antibody-DM1 Conjugates

This protocol is used to track the fate of an ADC after it enters a target cell.

-

Cell Culture : Culture target cells (e.g., MCF7 breast cancer cells) to an appropriate density.

-

Incubation : Expose the cells to a solution containing a radiolabeled ADC (e.g., 10 nmol/L of B38.1-SPP-[³H]-DM1) for various time points (e.g., 5, 9, or 24 hours).

-

Cell Lysis : After incubation, wash the cells to remove any unbound ADC and lyse the cells to release intracellular contents.

-

Metabolite Analysis : Analyze the cell lysate using techniques such as HPLC or LC-MS to separate and identify the radiolabeled components. This allows for the identification of intracellular metabolites, such as lysine-linker-DM1 or free DM1, confirming the processing of the ADC within the cell.

References

- 1. adcreview.com [adcreview.com]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. Maytansinoids - Creative Biolabs [creativebiolabs.net]

- 5. Maytansine | C34H46ClN3O10 | CID 5281828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DM1-SMe Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This approach enhances the therapeutic window of potent cytotoxins by minimizing systemic exposure and maximizing efficacy at the tumor site. Maytansinoids, such as DM1, are highly potent microtubule-disrupting agents that induce cell cycle arrest and apoptosis.[1][2] DM1-SMe is a derivative of DM1 that contains a methyl-disulfide group, which can be reduced to a free thiol for subsequent conjugation to an antibody, typically through a maleimide-containing linker. This document provides detailed protocols for the conjugation of this compound to antibodies, focusing on the widely used lysine-based conjugation via an SMCC linker, and outlines methods for the purification and characterization of the resulting ADC.

The conjugation process is a critical step in the development of ADCs, as it directly impacts the stability, efficacy, and safety of the final product. The drug-to-antibody ratio (DAR) is a key quality attribute that must be carefully controlled, as it influences both the potency and the pharmacokinetic properties of the ADC.[][4] Generally, a higher DAR may increase potency but can also lead to faster clearance and potential toxicity.[5]

Mechanism of Action

The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis. Once inside the cell, the complex is trafficked to the lysosome. In the case of ADCs with non-cleavable linkers like SMCC, the antibody is degraded by lysosomal proteases, releasing the active cytotoxic payload (e.g., Lys-MCC-DM1). The released DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and subsequent apoptosis of the cancer cell.

Experimental Protocols

This section details the materials and methods for the conjugation of this compound to an antibody via its lysine residues using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a common method for producing stable, non-cleavable ADCs.

Materials

-

Antibody: Purified monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound: (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, S-methyl ether)

-

SMCC linker: (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Solvents: Anhydrous Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

-

Buffers:

-

Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.

-

Purification Buffer (SEC): Phosphate-Buffered Saline (PBS), pH 7.4.

-

-

Purification Columns:

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G25) for desalting.

-

Hydrophobic Interaction Chromatography (HIC) column for DAR species separation.

-

-

Analytical Equipment:

-

UV-Vis Spectrophotometer

-

HPLC system with SEC and HIC columns

-

Mass Spectrometer (optional, for detailed characterization)

-

Protocol 1: Lysine-Based SMCC-DM1 Conjugation

This protocol is a two-step process: first, the antibody's lysine residues are modified with the SMCC linker, and second, the thiol-containing DM1 is conjugated to the maleimide group of the linker.

Step 1: Antibody-SMCC Linker Modification

-

Antibody Preparation: Prepare the antibody in conjugation buffer at a concentration of approximately 5 mg/mL.

-

SMCC-Linker Preparation: Dissolve SMCC in DMA or DMSO to a final concentration of 10 mM.

-

Modification Reaction: Add a 5-10 fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Purification: Remove excess, unreacted SMCC linker by SEC (e.g., G25 desalting column) equilibrated with conjugation buffer.

Step 2: DM1 Conjugation to Maleimide-Activated Antibody

-

DM1 Preparation: Dissolve this compound in DMA or DMSO to a concentration of 10 mM.

-

Reduction of this compound: To generate the reactive thiol group on DM1, treat the this compound solution with a 1.5-fold molar excess of DTT for 30 minutes at room temperature.

-

Conjugation Reaction: Add a 1.5 to 1.7-fold molar excess of the reduced DM1 solution to the maleimide-activated antibody from Step 1.

-

Incubation: Incubate the reaction for 3-18 hours at room temperature in the dark with gentle stirring. The reaction progress can be monitored to achieve the desired DAR.

-

Quenching: Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

-

Final Purification: Purify the resulting ADC by SEC to remove unreacted DM1 and other small molecules. The final ADC should be buffer-exchanged into a suitable storage buffer (e.g., PBS).

| Parameter | Condition |

| Antibody Concentration | 5-10 mg/mL |

| SMCC:Antibody Molar Ratio | 5:1 to 10:1 |

| Modification Reaction Time | 1-2 hours |

| Modification Temperature | Room Temperature |

| Reduced DM1:Antibody Molar Ratio | 1.5:1 to 5:1 |

| Conjugation Reaction Time | 3-18 hours |

| Conjugation pH | 7.5-8.0 |

| Conjugation Temperature | Room Temperature |

Table 1: Summary of typical reaction conditions for lysine-based SMCC-DM1 conjugation.

Purification and Characterization

Proper purification and characterization are essential to ensure the quality, safety, and efficacy of the ADC.

Purification

-

Size-Exclusion Chromatography (SEC): SEC is commonly used to remove unconjugated small molecules such as excess linker and payload. A G25 desalting column is typically sufficient for this purpose.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. The addition of each hydrophobic DM1 molecule increases the overall hydrophobicity of the antibody, allowing for separation based on the number of conjugated drugs.

| Parameter | Condition |

| Column | Phenyl-based HIC resin |

| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |

| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 with 25% Isopropanol (v/v) |

| Gradient | Linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) |

| Flow Rate | 0.5-1.0 mL/min |

Table 2: Typical HIC parameters for ADC purification and analysis.

Characterization

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

-

UV-Vis Spectroscopy: This is a straightforward method that relies on the different absorbance maxima of the antibody (280 nm) and DM1 (around 252 nm). The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law and a set of simultaneous equations:

A280 = εAb,280 * CAb + εDrug,280 * CDrug A252 = εAb,252 * CAb + εDrug,252 * CDrug

The DAR is then calculated as the molar ratio of the drug to the antibody (CDrug / CAb).

| Analyte | ε at 280 nm (M-1cm-1) | ε at 252 nm (M-1cm-1) |

| Antibody (e.g., Trastuzumab) | ~210,000 | ~80,000 |

| SMCC-DM1 | ~5,300 | ~26,000 |

Table 3: Molar extinction coefficients for antibody and SMCC-DM1 used in DAR calculation by UV-Vis spectroscopy. Note: These values should be determined empirically for the specific antibody and drug-linker conjugate.

-

Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the weighted average of the peak areas of the different DAR species.

-

Mass Spectrometry (MS): Intact mass analysis by MS can provide a detailed distribution of the different DAR species and a precise average DAR.

Visualization of Workflows and Pathways

Caption: Workflow for lysine-based SMCC-DM1 antibody conjugation.

Caption: Mechanism of action for a DM1-based ADC.

Conclusion

The conjugation of this compound to antibodies is a well-established method for the production of potent and specific ADCs. Careful control of the reaction conditions, particularly the molar ratios of the reactants and the reaction times, is crucial for achieving a desirable and consistent drug-to-antibody ratio. Robust purification and characterization methods are essential for ensuring the quality and safety of the final ADC product. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists working in the field of ADC development.

References

- 1. researchgate.net [researchgate.net]

- 2. onclive.com [onclive.com]

- 4. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Thioether Linker Chemistry for DM1-SMe Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][2] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3] The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[4]

This document focuses on the application of non-cleavable thioether linkers for conjugating the maytansinoid payload, DM1. Maytansinoids are potent microtubule inhibitors that induce mitotic arrest and apoptosis in cancer cells.[5] The specific payload discussed here, DM1-SMe, is a derivative of maytansine modified with a thiol group, enabling its conjugation to a linker.

Thioether linkages, commonly formed using linkers like SMCC (succinimidyl-4-(maleimidylmethyl)cyclohexane-1-carboxylate), are designed for high stability in systemic circulation. This stability prevents the premature release of the cytotoxic drug, thereby minimizing off-target toxicity. The release of the active payload occurs after the ADC is internalized by the target cancer cell and undergoes lysosomal degradation, breaking down the antibody and releasing the drug-linker-amino acid catabolite. The well-known ADC, Ado-trastuzumab emtansine (T-DM1 or Kadcyla®), utilizes this stable thioether linker chemistry to connect DM1 to the anti-HER2 antibody, trastuzumab.

Visualization of Key Processes

Mechanism of Action

The following diagram illustrates the mechanism of action for a thioether-linked this compound ADC, from systemic circulation to intracellular payload release and induction of apoptosis.

Caption: Mechanism of Action for a Thioether-linked this compound ADC.

Experimental Workflows

The diagrams below outline the general workflows for the synthesis, purification, and characterization of this compound ADCs.

References

Developing Stable DM1-SMe Antibody-Drug Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of stable antibody-drug conjugates (ADCs) utilizing the potent microtubule inhibitor DM1-SMe. These guidelines are intended to assist researchers in the synthesis, characterization, and evaluation of this compound ADCs to accelerate the development of novel cancer therapeutics.

Introduction to this compound Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of biopharmaceuticals designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. DM1, a maytansinoid derivative, is a microtubule-targeting agent that induces mitotic arrest and apoptosis in rapidly dividing cells. The S-methylated form, this compound, is a stable derivative used in the construction of ADCs. When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, this compound is internalized into cancer cells where the cytotoxic payload is released, leading to cell death. The stability of the linker connecting the antibody and the drug is a critical attribute, ensuring that the payload remains attached in circulation and is only released upon reaching the target cell.

Data Presentation: Comparative In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxicity of various this compound ADCs against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity of Anti-CD30-MCC-DM1 [1]

| Cell Line | CD30 Expression | IC50 (nmol/L) of Anti-CD30-MCC-DM1 | IC50 (nmol/L) of Free DM1 |

| Karpas 299 | Positive | 0.06 | 7.06 - 39.53 |

| Other CD30+ lines | Positive | 0.05 - 0.13 | 7.06 - 39.53 |

| CD30- lines | Negative | > 100 | 7.06 - 39.53 |

Table 2: In Vitro Cytotoxicity of T-DM1 (Trastuzumab-DM1) [2]

| Cell Line | Target Antigen | IC50 (pmol/L) |

| NCI-N87 | HER2 | 82 ± 10 |

| HCC1954 | HER2 | 33 ± 20 |

Experimental Protocols

Synthesis and Purification of this compound ADC

This protocol describes the conjugation of DM1 to an antibody via surface lysine residues using a non-cleavable SMCC linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate) linker

-

DM1

-

Conjugation buffer: 50 mM potassium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4

-

Purification/Desalting columns (e.g., G-25)

-

Reaction buffer: PBS based saline, pH 8.5

-

Quenching reagent (e.g., N-acetylcysteine)

Procedure:

-

Antibody Preparation:

-

Perform a buffer exchange of the antibody into the conjugation buffer to a final concentration of 2 mg/mL.[3]

-

-

Antibody Modification with SMCC linker:

-

Purification of Modified Antibody:

-

Purify the MCC-modified antibody using a desalting column (e.g., G-25) equilibrated with a buffer containing 25 mM sodium citrate, 150 mM NaCl, and 2 mM EDTA, pH 6.0.

-

-

Conjugation with DM1:

-

Dissolve DM1 in DMSO.

-

Add the DM1 solution to the purified MCC-modified antibody.

-

Incubate at room temperature for 2 hours.

-

-

Quenching and Final Purification:

-

Stop the reaction by adding a quenching reagent like N-acetylcysteine.

-

Purify the final ADC product by performing a buffer exchange with a desalting column pre-equilibrated with the reaction buffer.

-

Characterization of this compound ADC

3.2.1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR, as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Materials:

-

HIC column (e.g., Tosoh Bio Butyl-NPR)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the different DAR species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

Calculate the average DAR based on the peak areas of the different species.

3.2.2. Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is used to quantify the percentage of aggregates in the ADC preparation.

Materials:

-

SEC column

-

HPLC system

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the ADC sample.

-

Monitor the elution profile at 280 nm.

-

The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates. Calculate the percentage of aggregation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

This compound ADC and unconjugated antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of medium.

-

Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.

-

Add 50 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plate for 48-144 hours at 37°C. The incubation time may vary depending on the cell line and the ADC.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software.

-

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time using LC-MS.

Materials:

-

This compound ADC

-

Human, mouse, or rat plasma

-

LC-MS system

-

Immunoaffinity capture reagents (e.g., anti-human Fc antibody-coated beads)

Procedure:

-

Incubation:

-

Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

-

-

Immunoaffinity Capture:

-

At each time point, isolate the ADC from the plasma using immunoaffinity capture.

-

-

LC-MS Analysis:

-

Analyze the captured ADC using LC-MS to determine the average DAR.

-

-

Data Analysis:

-

Plot the average DAR as a function of time to assess the stability of the ADC in plasma. A decrease in DAR over time indicates payload deconjugation.

-

Visualizations

Experimental Workflow for this compound ADC Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound ADCs.

Mechanism of Action of this compound ADC

Caption: Cellular mechanism of action of a this compound antibody-drug conjugate.

Signaling Pathway Inhibition by a HER2-Targeted this compound ADC (e.g., T-DM1)

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using DM1-SMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent maytansinoid derivative that functions as a microtubule inhibitor. As an unconjugated form of the maytansinoid payload used in antibody-drug conjugates (ADCs), this compound is a valuable tool for in vitro studies aimed at understanding the cellular effects of this class of cytotoxic agents. Its primary mechanism of action involves the inhibition of microtubule assembly, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its anti-proliferative and pro-apoptotic activities.

Data Presentation: In Vitro Cytotoxicity of this compound and Related Compounds

The cytotoxic activity of this compound and its related compound, DM1 (Mertansine), has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. These values highlight the potent anti-proliferative effects of these maytansinoids. This compound has been reported to be approximately 3-10 fold more potent than its parent compound, maytansine.[2]

| Cell Line | Cancer Type | Compound | IC50 Value | Reference |

| Various Human Tumor Cell Lines | Various | This compound | 0.003 - 0.01 nM | [2] |

| Various Cancer Cell Lines | Various | This compound | 0.002 - >3 nM | [3] |

| HCT-15 | Colorectal Carcinoma | DM1 (Mertansine) | 0.750 nM | [4] |

| A431 | Epidermoid Carcinoma | DM1 (Mertansine) | 0.04 nM | |

| MDA-MB-231 | Breast Cancer | DM1 (Mertansine) | 0.12 µM | |

| B16F10 | Melanoma | DM1 (Mertansine) | 0.092 µg/mL | |

| MCF7 | Breast Cancer | S-methyl DM1 | 330 pM (for mitotic arrest) | |

| Karpas 299 | Anaplastic Large Cell Lymphoma | DM1 | 7.06 - 39.53 nmol/L | |

| HH | Cutaneous T-Cell Lymphoma | DM1 | 7.06 - 39.53 nmol/L | |

| L428 | Hodgkin's Lymphoma | DM1 | 7.06 - 39.53 nmol/L | |

| KMCH-1 | Biliary Tract Cancer | DM1 | 0.79–7.2 nM | |

| Mz-ChA-1 | Biliary Tract Cancer | DM1 | 0.79–7.2 nM | |

| KKU-100 | Biliary Tract Cancer | DM1 | 0.79–7.2 nM |

Note: The potency of maytansinoids can vary depending on the cell line and the specific assay conditions. It is recommended to perform a dose-response analysis to determine the IC50 in the cell line of interest.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound on cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF7, SK-BR-3, HCT116)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 nM to 100 nM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control. For some cell lines, apoptosis can be induced with concentrations as low as 20 nM for 24 hours.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. This compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at concentrations around the IC50 value for 24 hours. Include a vehicle-treated control. In some cell lines, treatment with NN2101-DM1 (an antibody-drug conjugate) at 1 µg/mL for 24 hours has been shown to increase the proportion of cells in the G2/M and S phases.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 1 mL of PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualization of Pathways and Workflows

Caption: Signaling Pathway of this compound Action.

References

Application Notes and Protocols for Preclinical In Vivo Models for DM1-SMe ADCs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing preclinical in vivo models in the evaluation of Antibody-Drug Conjugates (ADCs) featuring the DM1-SMe payload. The focus is on robust experimental design, execution, and data interpretation to support the advancement of promising ADC candidates.

Introduction to this compound ADCs and Preclinical Models

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] DM1, a maytansinoid derivative, is a highly potent microtubule-disrupting agent.[3][4] Its S-methylated form (this compound) is a common payload used in ADCs.[5] The ADC is designed to bind to a specific antigen on the surface of cancer cells, be internalized, and then release the DM1 payload within the cell, leading to targeted cell death while minimizing systemic toxicity.

Preclinical in vivo models are essential for evaluating the efficacy, safety, and pharmacokinetic profile of novel ADCs before they can be considered for clinical trials. The most commonly used models are xenografts, where human cancer cells are implanted into immunodeficient mice. There are two primary types of xenograft models:

-

Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice. They are reproducible and useful for initial efficacy screening.

-

Patient-Derived Xenografts (PDX): These models are created by implanting tumor fragments directly from a patient into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.

Mechanism of Action of this compound ADCs

The therapeutic effect of a this compound ADC is initiated by the binding of the antibody component to its target antigen on the cancer cell surface. This is followed by a cascade of events leading to apoptosis.

Experimental Protocols

General Experimental Workflow

The preclinical evaluation of a this compound ADC typically follows a structured workflow to assess efficacy, pharmacokinetics, and safety.

Protocol: In Vivo Efficacy Study in Xenograft Models

This protocol outlines the steps for conducting an efficacy study of a this compound ADC in either CDX or PDX mouse models.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID, SCID Beige)

-

Human cancer cell line or PDX tissue

-

Matrigel (or other appropriate matrix)

-

This compound ADC, vehicle control, and other control articles

-

Sterile surgical instruments

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the study.

-

Tumor Implantation:

-

CDX Models: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

PDX Models: Surgically implant a small fragment of patient-derived tumor tissue subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

-

Treatment groups typically include:

-

Vehicle control

-

This compound ADC at various dose levels

-

Unconjugated antibody control

-

Isotype control ADC

-

-

Administer the treatments via the appropriate route (typically intravenous).

-

-

Data Collection:

-

Continue to measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint:

-

The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

-

Euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

-

Protocol: Pharmacokinetic (PK) Study

This protocol describes the collection of samples for the analysis of ADC and payload concentrations over time.

Procedure:

-

Dosing: Administer a single dose of the this compound ADC to a cohort of tumor-bearing or non-tumor-bearing mice.

-

Sample Collection:

-

At predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.), collect blood samples from a subset of mice (serial sampling from the same animal if possible, or terminal bleeds from different animals at each time point).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

At terminal time points, tissues of interest (e.g., tumor, liver, spleen) can also be collected.

-

-

Analysis:

-

Quantify the concentration of the total antibody, conjugated ADC, and free DM1 payload in the plasma and tissue homogenates using methods such as ELISA or LC-MS/MS.

-

Protocol: Toxicity Assessment

This protocol outlines the monitoring and evaluation of potential adverse effects of the this compound ADC.

Procedure:

-

Clinical Observations:

-

Observe the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

-

-

Hematology:

-

At the end of the study (or at interim time points), collect blood for a complete blood count (CBC) to assess for hematological toxicities such as neutropenia and thrombocytopenia, which are known potential side effects of maytansinoid-based ADCs.

-

-

Serum Chemistry:

-

Analyze serum samples for markers of liver and kidney function.

-

-

Histopathology:

-

Collect major organs (e.g., liver, spleen, bone marrow, heart, kidneys) at necropsy.

-

Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a veterinary pathologist.

-

Data Presentation and Interpretation

Quantitative data from these studies should be presented in a clear and concise manner to facilitate interpretation and comparison between treatment groups.

Efficacy Data

Table 1: Tumor Growth Inhibition in a CDX Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle | - | 1500 ± 150 | - |

| Isotype Control ADC | 5 | 1450 ± 140 | 3.3 |

| Unconjugated Antibody | 5 | 1200 ± 120 | 20.0 |

| This compound ADC | 1 | 600 ± 80 | 60.0 |

| This compound ADC | 3 | 150 ± 30 | 90.0 |

| This compound ADC | 5 | 50 ± 15 (Complete Regression) | >100 |

Data is hypothetical and for illustrative purposes.

Pharmacokinetic Data

Table 2: Key Pharmacokinetic Parameters of a this compound ADC

| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (hours) |

| Total Antibody | 100 | 5000 | 150 |

| Conjugated ADC | 95 | 4500 | 120 |

| Free DM1 | 0.05 | 1.5 | 2 |

Data is hypothetical and for illustrative purposes.

Toxicity Data

Table 3: Summary of Key Toxicity Findings

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Key Hematological Findings | Notable Histopathological Findings |

| Vehicle | - | +5 | None | None |

| This compound ADC | 5 | -10 | Grade 2 Neutropenia | Minimal hepatocellular vacuolation |

| This compound ADC | 10 | -20 | Grade 4 Neutropenia, Grade 2 Thrombocytopenia | Moderate hepatocellular vacuolation, bone marrow hypocellularity |

Data is hypothetical and for illustrative purposes.

Conclusion

The use of preclinical in vivo models, particularly patient-derived xenografts, is a cornerstone of modern ADC development. The protocols and application notes provided here offer a framework for the systematic evaluation of this compound ADCs. Rigorous study design, careful execution, and thorough data analysis are critical for making informed decisions and successfully advancing novel ADC candidates to the clinic. It is important to consider that while these models are invaluable, they have limitations, and the ultimate safety and efficacy of an ADC can only be determined in human clinical trials.

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of DM1-SMe Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Drug-to-Antibody Ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM1-SMe. The accurate assessment of DAR is a critical quality attribute (CQA) that directly influences the efficacy, safety, and pharmacokinetics of an ADC.[1][2] The following sections detail the primary analytical methods for DAR determination: Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), and UV-Vis Spectroscopy.

This compound: A Potent Maytansinoid Payload

This compound is a potent microtubule-inhibiting maytansinoid derivative used in the development of ADCs.[][4] It is designed to be conjugated to a monoclonal antibody (mAb) through a linker, often via the sulfhydryl group of the antibody. The resulting ADC can selectively deliver the cytotoxic DM1 payload to target cancer cells.

DAR Determination by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for ADC analysis as it can provide detailed information on the distribution of different drug-loaded species. Both intact and subunit-level analysis can be performed. For lysine-conjugated ADCs like those often formed with this compound, MS is a preferred method over HIC.

Protocol: Intact Protein Analysis by LC-MS

This protocol outlines the determination of the average DAR of an intact this compound ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

-

Reconstitute the lyophilized this compound ADC in deionized water to a concentration of 5 mg/mL.

-

For analysis, dilute the reconstituted ADC to 1 mg/mL with 0.1% formic acid in water.

-

To reduce spectral complexity from glycosylation, the ADC can be deglycosylated prior to analysis using an enzyme like PNGase F.

LC-MS Parameters:

| Parameter | Specification |

| LC System | Agilent 1290 Infinity UHPLC or similar |

| Column | Agilent PLRP-S, 1000Å, 2.1 mm ID or similar reversed-phase column suitable for large proteins |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for ADC elution, typically a shallow gradient from ~20% to 60% B over 10-15 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 60 - 80 °C to improve peak shape and recovery |

| MS System | Agilent 6550 Q-TOF, Sciex ZenoTOF 7600, or similar high-resolution mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Data Analysis | Deconvolute the raw mass spectrum using software such as Agilent MassHunter BioConfirm or SCIEX Biologics Explorer. |

DAR Calculation:

The average DAR is calculated from the deconvoluted mass spectrum by specialized software. The software identifies the mass peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 1, 2, etc.) and calculates a weighted average based on the relative abundance of each species.

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is well-suited for analyzing cysteine-linked ADCs under non-denaturing conditions. As the number of hydrophobic this compound molecules conjugated to the antibody increases, the ADC becomes more hydrophobic and elutes later from the HIC column.

Protocol: HIC Analysis of this compound ADC

Mobile Phases:

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (may contain a small percentage of isopropanol to facilitate elution)

HIC Parameters:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II Bio-inert LC or similar |

| Column | Tosoh TSKgel Butyl-NPR, Agilent MAbPac HIC, or similar HIC column |

| Mobile Phase A | 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 |

| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 ± 5-15% Isopropanol |

| Gradient | Linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 280 nm |

DAR Calculation:

The average DAR is determined by calculating the weighted average of the peak areas corresponding to each drug-loaded species.

Formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

DAR Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for determining the average DAR. This technique relies on the differential absorbance of the antibody and the drug at specific wavelengths.

Protocol: UV-Vis Spectroscopy for DAR Calculation

Procedure:

-

Measure the absorbance of the this compound ADC solution at 252 nm and 280 nm.

-

The protein concentration is primarily determined by the absorbance at 280 nm, while the drug, DM1, has a strong absorbance at 252 nm.

Required Data:

| Parameter | Value (Example for Trastuzumab-DM1) | Reference |

| Molar Extinction Coefficient of Antibody at 280 nm (εAb,280) | 209,409 M-1cm-1 | |

| Molar Extinction Coefficient of Antibody at 252 nm (εAb,252) | 74,311 M-1cm-1 | |

| Molar Extinction Coefficient of DM1 at 280 nm (εD,280) | 4,410 M-1cm-1 | |

| Molar Extinction Coefficient of DM1 at 252 nm (εD,252) | 25,600 M-1cm-1 |

DAR Calculation:

The average DAR can be calculated using the following equation, where R is the ratio of the ADC's absorbance at 252 nm to its absorbance at 280 nm (A252/A280):

DAR = (εAb,252 – R × εAb,280) / (R × εD,280 - εD,252)

Summary of Quantitative Data

| Method | Key Output | Typical DAR for T-DM1 |

| Mass Spectrometry | Distribution of drug-loaded species (DAR 0-8) and average DAR. | 3.5 - 3.6 |

| HIC | Chromatographic separation of species with different DARs and average DAR. | ~3.5 |

| UV-Vis Spectroscopy | Average DAR. | ~3.5 |

Visualizations

Caption: Conjugation of this compound to a monoclonal antibody.

Caption: Workflow for DAR analysis of this compound ADCs.

References

Application Notes and Protocols for the Purification of DM1-SMe Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of antibody-drug conjugates (ADCs) containing the maytansinoid payload DM1-SMe. The following sections detail established chromatographic techniques for the removal of process-related impurities, such as unconjugated antibody, free drug-linker, and aggregates, to yield a highly purified and characterized this compound ADC.

Introduction to this compound ADC Purification